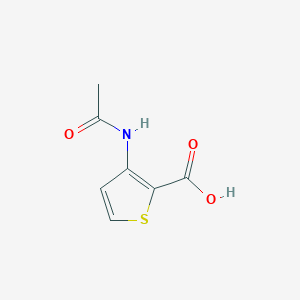

3-(Acetylamino)thiophene-2-carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

3-acetamidothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-4(9)8-5-2-3-12-6(5)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKLTQJOEPWBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384555 | |

| Record name | 3-acetamidothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50901-18-3 | |

| Record name | 3-acetamidothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Analog Development of 3 Acetylamino Thiophene 2 Carboxylic Acid

Synthesis of Ester and Amide Derivatives for Biological Screening

The carboxylic acid and acetylamino groups of 3-(acetylamino)thiophene-2-carboxylic acid offer convenient handles for the synthesis of a diverse library of ester and amide derivatives. These derivatives are often synthesized to modulate the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Standard esterification procedures, such as Fischer-Speier esterification involving refluxing the carboxylic acid with an appropriate alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), can be employed to generate a range of alkyl and aryl esters. Alternatively, reaction with alkyl halides under basic conditions can also yield the desired ester derivatives.

Amide derivatives are commonly prepared by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated intermediate is then reacted with a primary or secondary amine to furnish the corresponding amide. mdpi.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are also widely used for direct amidation, offering milder reaction conditions.

A study on the synthesis of 2-acetamidothiophene-3-carboxamide (B2756732) derivatives, a scaffold closely related to the title compound, revealed significant anti-leishmanial activity. rsc.org In this research, a series of amide derivatives were synthesized and evaluated, with compound 6a showing promising activity against Leishmania donovani amastigotes. This highlights the potential of amide derivatization in discovering new therapeutic agents.

| Compound | Structure | EC₅₀ (μM) against L. donovani amastigotes | CC₅₀ (μM) against human macrophages |

| 6a | R = 4-fluorobenzyl | 6.41 | > 50 |

This table showcases the biological activity of a representative amide derivative from a study on 2-acetamidothiophene-3-carboxamides, demonstrating the potential for such derivatives in biological screening. rsc.org

Furthermore, a study on novel thiophene-2-carboxamide derivatives with varying substituents at the 3-position (amino, hydroxyl, and methyl groups) demonstrated their potential as antioxidant and antibacterial agents. nih.gov The 3-amino thiophene-2-carboxamide derivatives, in particular, showed significant antioxidant activity. nih.gov

Structural Modifications of the Thiophene (B33073) Ring System

The thiophene ring is susceptible to electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing substituents. The 3-acetylamino group is an ortho-, para-directing and activating group, while the 2-carboxylic acid group is a meta-directing and deactivating group. In the case of this compound, the acetylamino group's activating effect generally dominates, directing incoming electrophiles to the C5 position, which is para to the acetylamino group.

Halogenation, a common electrophilic aromatic substitution, can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetic acid. Chlorination can be achieved with N-chlorosuccinimide (NCS). The regioselectivity of these reactions is crucial, and careful control of reaction conditions is necessary to obtain the desired product. Studies on the halogenation of related thiophene derivatives, such as methyl 3-methylthiophene-2-carboxylate, have shown that bromination can occur at the 4- and 5-positions. beilstein-journals.org For methyl 3-hydroxythiophene-2-carboxylate, halogenation has also been reported. rsc.org

Friedel-Crafts reactions are a classical method for introducing alkyl and aryl substituents onto aromatic rings. organic-chemistry.orgmdpi.com Friedel-Crafts acylation, followed by reduction of the resulting ketone, is a common strategy to introduce alkyl groups, avoiding the carbocation rearrangements that can occur in direct alkylation. The reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). organic-chemistry.org Given the directing effects of the substituents on the this compound ring, acylation would be expected to occur at the C5 position.

The introduction of aryl substituents can be achieved through cross-coupling reactions, such as the Suzuki or Stille coupling, on a halogenated derivative of this compound. This approach first requires the regioselective halogenation of the thiophene ring, as described in the previous section.

Diversification through Functional Group Interconversions

Further diversification of this compound and its derivatives can be achieved through various functional group interconversions.

One common transformation is the reduction of the carboxylic acid group to a primary alcohol. This can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. tsijournals.com The resulting (3-(acetylamino)thiophen-2-yl)methanol can serve as a versatile intermediate for further modifications, such as etherification or esterification at the newly formed hydroxyl group.

Another useful functional group interconversion is the dehydration of a primary amide derivative to a nitrile. tsijournals.comrsc.orgresearchgate.netresearchgate.netgoogle.com If the carboxylic acid is first converted to a primary carboxamide (3-(acetylamino)thiophene-2-carboxamide), subsequent treatment with a dehydrating agent like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or triflic anhydride can yield the corresponding 3-(acetylamino)thiophene-2-carbonitrile. semanticscholar.org The nitrile group is a valuable synthon that can be hydrolyzed back to a carboxylic acid, reduced to a primary amine, or used in the construction of various heterocyclic rings.

Development of Hybrid Molecules Incorporating Other Heterocyclic Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create novel compounds with potentially enhanced or synergistic biological activities. The 1,3,4-thiadiazole (B1197879) ring is a common heterocyclic scaffold known to exhibit a wide range of pharmacological properties.

The synthesis of thiophene-thiadiazole hybrids from this compound can be envisioned through several synthetic routes. One common method involves the conversion of the carboxylic acid to a thiosemicarbazide (B42300), followed by cyclization to form the 1,3,4-thiadiazole ring. This can be achieved by first converting the carboxylic acid to its corresponding hydrazide, which is then reacted with an isothiocyanate. The resulting acylthiosemicarbazide can be cyclized under acidic or basic conditions to yield the desired thiophene-thiadiazole hybrid.

Alternatively, the carboxylic acid can be reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to directly form the 2-amino-5-substituted-1,3,4-thiadiazole. Research on the synthesis of various thiophene-1,3,4-thiadiazole hybrids has demonstrated the versatility of these synthetic approaches. researchgate.net

Thiophene-Thiazine Derivatives

The synthesis of thieno[3,2-d] researchgate.netnih.govthiazin-4-ones represents a key derivatization pathway for this compound. This transformation involves the formation of a six-membered thiazine (B8601807) ring fused to the thiophene core. The synthetic strategy typically begins with the modification of the functional groups on the starting thiophene.

First, the 3-(acetylamino) group is hydrolyzed under acidic or basic conditions to yield the corresponding 3-aminothiophene-2-carboxylic acid. Subsequently, the carboxylic acid is converted into a more reactive intermediate, such as a carboxamide. This 3-aminothiophene-2-carboxamide (B122380) is a crucial precursor for the cyclization step.

The formation of the thiazinone ring is achieved by reacting the 3-aminothiophene-2-carboxamide with a suitable reagent that can provide the necessary carbon and sulfur atoms. One established method involves a condensation reaction with aroyl isothiocyanates or similar synthons. For instance, the reaction of various aminothiophenecarboxamides with aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s has been shown to produce 2-aryl-substituted 4H-thieno[3,2-d] researchgate.netnih.govthiazin-4-ones in good yields. This reaction constructs the thiazine ring by forming bonds between the amino group, the carboxamide nitrogen, and the synthon.

These derivatives have been investigated for their biological activities. Research has shown that certain 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones exhibit anticancer activity in vitro. mdpi.com They have been found to inhibit the proliferation and viability of various cancer cell lines, including lung cancer (A549), colon cancer (HT-29), and glioma (C6) cells, often in a concentration-dependent manner. mdpi.com

| Compound Class | General Structure | Key Synthetic Step | Reference |

|---|---|---|---|

| 2-Aryl-4H-thieno[3,2-d] researchgate.netnih.govthiazin-4-ones | Fused thiophene and thiazinone rings with an aryl substituent at position 2. | Condensation of 3-aminothiophenecarboxamides with aryl-modified sulfinylbis[methanethione]s. | mdpi.com |

| Pyrido[3',2':4,5]thieno[3,2-d] researchgate.netnih.govthiazines | A pyridine (B92270) ring fused to the thieno-thiazine system. | Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with potassium thiocyanate. | bohrium.com |

Thiophene-Quinoxaline Conjugates

The fusion of a thiophene ring with a quinoxaline (B1680401) system results in thieno[2,3-b]quinoxalines, a class of compounds with significant interest due to their pharmacological properties. The synthesis of these conjugates from this compound requires a multi-step approach, beginning with the deacetylation of the amino group to form 3-aminothiophene-2-carboxylic acid or its ester derivative, such as ethyl 3-aminothiophene-2-carboxylate.

A classical and effective method for constructing the quinoxaline ring fused to the thiophene is the Hinsberg reaction. This involves the condensation of the 3-aminothiophene derivative with an α-dicarbonyl compound. However, a more common variant for this specific scaffold involves the reaction of the 3-aminothiophene-2-carbonyl compound with an α-haloketone.

In this pathway, the amino group of the thiophene derivative attacks the carbon bearing the halogen on the α-haloketone. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the ketone's carbonyl group, leading to a dehydrative condensation. This sequence of reactions results in the formation of the pyrazine (B50134) ring, yielding the final thieno[2,3-b]quinoxaline (B1642142) structure. The specific substituents on the resulting quinoxaline ring are determined by the structure of the α-haloketone used in the reaction. This synthetic route provides a versatile method for creating a library of substituted thieno[2,3-b]quinoxaline derivatives for further investigation.

| Reaction Name | Precursors | Description | Reference |

|---|---|---|---|

| Hinsberg Reaction (variant) | 3-Aminothiophene-2-carbonyl derivative + α-Haloketone | Initial N-alkylation of the amino group by the α-haloketone, followed by intramolecular cyclization and dehydration to form the fused pyrazine ring. | researchgate.net |

| Condensation Reaction | 3-Aminothiophene-2-carbonyl derivative + α-Dicarbonyl compound | Direct condensation between the ortho-amino carbonyl system of the thiophene and a 1,2-dicarbonyl compound to form the quinoxaline. | researchgate.net |

Thiophene-Triazole Structures

The derivatization of this compound into structures containing a 1,2,4-triazole (B32235) ring is a well-established synthetic route that leverages the carboxylic acid functionality. The key intermediate in this process is the corresponding carbohydrazide (B1668358).

The synthesis begins with the conversion of the carboxylic acid group of the starting material into an ester, typically a methyl or ethyl ester, through standard esterification procedures. This ester is then subjected to hydrazinolysis, where it is treated with hydrazine (B178648) hydrate, to yield 3-(acetylamino)thiophene-2-carbohydrazide. This carbohydrazide is a versatile building block for the formation of the 1,2,4-triazole ring.

Several methods can be employed for the cyclization of the carbohydrazide:

Reaction with Isothiocyanates : The carbohydrazide can be reacted with various aryl or alkyl isothiocyanates. This reaction initially forms a thiosemicarbazide intermediate, which is then cyclized under basic conditions (e.g., heating in aqueous sodium hydroxide) to afford 4-substituted-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. beilstein-journals.org

Reaction with Aldehydes : Condensation of the carbohydrazide with an aromatic aldehyde in the presence of ammonium (B1175870) acetate (B1210297) and an acid catalyst can lead to the formation of 5-substituted 1,2,4-triazole derivatives.

These thiophene-triazole hybrids have been explored for their pharmacological potential, with studies reporting significant antimicrobial and antiproliferative activities. beilstein-journals.org For example, certain 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones have demonstrated marked activity against Gram-positive bacteria and potent anti-proliferative effects against cancer cell lines like HepG-2 and MCF-7. beilstein-journals.org

| Derivative Class | Key Intermediate | Cyclization Reagent | Reported Activity | Reference |

|---|---|---|---|---|

| 4-Haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Thiophene-2-carbohydrazide | Haloaryl isothiocyanate | Antimicrobial, Antiproliferative | beilstein-journals.org |

| 5-(Substituted phenyl)-4H-1,2,4-triazol-3-yl derivatives | Carbohydrazide | Aromatic aldehyde / Ammonium acetate | Antimicrobial |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 3-(Acetylamino)thiophene-2-carboxylic acid provides characteristic signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms and the aromaticity of the thiophene (B33073) ring.

The protons on the thiophene ring (H-4 and H-5) are expected to appear as distinct doublets in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The coupling between these adjacent protons would result in a characteristic splitting pattern. The proton of the amide (NH) group is anticipated to be a singlet, often broad, in the downfield region (δ 9.0-10.0 ppm), with its exact position being sensitive to solvent and concentration. The methyl protons of the acetyl group (CH₃) would present as a sharp singlet in the upfield region, generally around δ 2.0-2.5 ppm. The acidic proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above δ 12.0 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | > 12.0 | Broad Singlet |

| NH | 9.0 - 10.0 | Singlet |

| H-5 (Thiophene) | 7.5 - 8.0 | Doublet |

| H-4 (Thiophene) | 7.0 - 7.5 | Doublet |

| CH₃ (Acetyl) | 2.0 - 2.5 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and thiophene derivatives.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct resonance.

The carbonyl carbons of the carboxylic acid and the amide groups are the most deshielded, appearing in the δ 160-185 ppm region. libretexts.org The carbon atoms of the thiophene ring (C-2, C-3, C-4, and C-5) will resonate in the aromatic region, typically between δ 110 and 150 ppm. The specific shifts are influenced by the substituents on the ring. The methyl carbon of the acetyl group is the most shielded, appearing in the upfield region of the spectrum, usually around δ 20-30 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Resonance Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C=O (Amide) | 168 - 172 |

| C-3 (Thiophene) | 135 - 145 |

| C-5 (Thiophene) | 125 - 135 |

| C-4 (Thiophene) | 120 - 130 |

| C-2 (Thiophene) | 115 - 125 |

| CH₃ (Acetyl) | 20 - 30 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and thiophene derivatives.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY spectrum would show correlations between the coupled protons on the thiophene ring (H-4 and H-5), confirming their adjacent positions. An HSQC spectrum would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would allow for the definitive assignment of the thiophene carbon signals (C-4 and C-5) based on the already assigned proton signals, as well as confirming the assignment of the acetyl methyl carbon.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound will display a series of absorption bands that are characteristic of its functional groups.

A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is typically involved in hydrogen bonding. The N-H stretching vibration of the amide group is expected to appear as a sharp to moderately broad band around 3300-3500 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the amide group will give rise to strong, sharp absorption bands in the region of 1650-1750 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ region. Bending vibrations for C-H and N-H bonds, as well as C-O and C-N stretching vibrations, will be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Amide) | 3300 - 3500 | Medium to Strong |

| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C=C Stretch (Thiophene Ring) | 1400 - 1600 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

Note: Predicted values are based on characteristic vibrational frequencies for the respective functional groups.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C and C-S stretching modes of the thiophene ring. The C=O stretching vibrations would also be visible, though their intensities can vary. The symmetric stretching of the C-S-C bond within the thiophene ring typically gives a strong Raman signal. Aromatic C-H stretching vibrations are also observable.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| C=O Stretch | 1650 - 1750 | Medium |

| C=C Stretch (Thiophene Ring) | 1400 - 1600 | Strong |

| C-S Stretch (Thiophene Ring) | 600 - 800 | Strong |

Note: Predicted values are based on typical Raman shifts for similar molecular structures. The combination of these advanced spectroscopic techniques allows for a comprehensive and unambiguous structural elucidation of this compound, confirming the connectivity and chemical environment of every atom within the molecule.

Computational Chemistry and Cheminformatics Investigations

Density Functional Theory (DFT) Studies

DFT calculations serve as a cornerstone for predicting the electronic and structural characteristics of molecules. For thiophene (B33073) derivatives, these studies offer a detailed picture of their quantum mechanical nature. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and its electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies greater stability and lower reactivity. mdpi.com For thiophene derivatives, the HOMO is typically distributed over the thiophene ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often localized across the C=C bonds of the ring and the carboxylic acid group, suggesting these regions are susceptible to nucleophilic attack. researchgate.net

Table 1: Frontier Molecular Orbital Properties of Thiophene Derivatives Note: The following data is illustrative and based on general findings for similar thiophene derivatives.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Computational methods, particularly DFT, are highly effective in predicting vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. scienceacademique.com For 3-(acetylamino)thiophene-2-carboxylic acid, characteristic vibrational modes would include the N-H stretch of the amino group, the C=O stretch of the acetyl and carboxylic acid groups, and various stretches associated with the thiophene ring. The calculated spectra can be compared with experimental data to confirm the molecular structure and provide a detailed assignment of the vibrational bands.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and global softness. Such parameters are invaluable for predicting how a molecule will behave in a chemical reaction. For instance, a lower chemical hardness suggests a higher reactivity. mdpi.com

Table 2: Global Reactivity Descriptors for Thiophene Derivatives Note: The following data is illustrative and based on general findings for similar thiophene derivatives.

| Descriptor | Formula | Typical Value Range |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.5 - 6.5 eV |

| Electron Affinity (A) | -ELUMO | 0.5 - 1.5 eV |

| Electronegativity (χ) | (I+A)/2 | 3.0 - 4.0 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.0 - 2.5 eV |

| Global Softness (S) | 1/(2η) | 0.20 - 0.25 eV-1 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target like a protein or enzyme. nih.gov

Through molecular docking simulations, it is possible to predict the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. researchgate.net The simulations can also reveal the specific binding mode, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. mdpi.com For this compound, the acetylamino and carboxylic acid groups are likely to participate in hydrogen bonding with amino acid residues in the active site of a target protein, while the thiophene ring can engage in hydrophobic interactions. These predicted interactions provide a rational basis for its potential biological activity and can guide the synthesis of more potent analogs. mdpi.com

Identification of Key Interacting Residues

Computational docking studies are instrumental in elucidating the binding modes of ligands like this compound and its derivatives within the active sites of target proteins. These simulations predict the preferred orientation of the ligand and identify the specific amino acid residues that are crucial for molecular recognition and binding affinity. For thiophene-based compounds, interactions are typically a mix of hydrogen bonds, hydrophobic interactions, and sometimes π-cation interactions.

Molecular docking analyses of various thiophene derivatives have highlighted recurring patterns of interaction. For instance, in studies targeting the beta-2 adrenergic receptor (β2AR), key residues such as SER 207, PHE 289, LYS 305, and ASP 192 have been identified as playing significant roles in stabilizing the ligand-receptor complex. najah.edu The carboxylic acid and acetylamino groups of this compound are prime candidates for forming hydrogen bonds. The carboxylate moiety can act as a hydrogen bond acceptor, while the N-H group of the acetylamino function can serve as a hydrogen bond donor.

In the context of tubulin inhibition, docking simulations of thiophene carboxamide derivatives revealed hydrogen bonding with residues like S-178 and Q-245, and π-cationic interactions with K-350. mdpi.com The thiophene ring itself, being aromatic, frequently engages in hydrophobic interactions with nonpolar residues such as phenylalanine, leucine, and valine within the binding pocket. najah.edumdpi.com The specific residues involved can vary significantly depending on the target protein's architecture. Below is a table summarizing typical interactions observed for this class of compounds.

| Interaction Type | Potential Functional Group | Key Interacting Residues (Examples) |

| Hydrogen Bond | Carboxylic Acid (-COOH), Acetylamino (-NHCOCH₃) | SER, ASP, LYS, ASN, GLN najah.edumdpi.com |

| Hydrophobic | Thiophene Ring, Acetyl Methyl Group | PHE, LEU, VAL, ALA najah.edumdpi.com |

| π-Cation | Thiophene Ring | LYS, ARG mdpi.commdpi.com |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights that are complementary to the static picture from molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the binding pose and reveal conformational changes in both the ligand and the protein upon binding.

A primary application of MD simulations is to evaluate the stability of the docked conformation of a ligand in the binding site of its target protein. mdpi.com The stability is often quantified by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex is characterized by a low and converging RMSD value, indicating that the ligand remains securely bound in its initial predicted pose without significant fluctuations.

The interaction energy between the ligand and the protein, comprising van der Waals and electrostatic contributions, is another critical parameter tracked during MD simulations. Stable binding is associated with consistently favorable interaction energies. najah.edu Studies on related compounds show that the binding of a ligand can induce an increase in the thermal stability of the protein, which is a measurable effect of a stable interaction. nih.gov

MD simulations are uniquely capable of capturing the dynamic behavior of the ligand-protein complex. They can reveal subtle or significant conformational changes induced by ligand binding. nih.gov For example, the flexibility of certain loops or domains within the protein might be reduced upon ligand binding, leading to a more ordered and stable structure. This can be analyzed using root-mean-square fluctuation (RMSF) plots, which highlight the mobility of individual residues.

The orientation and conformation of the ligand itself can also evolve during the simulation. The acetylamino and carboxylic acid groups of this compound are rotatable, and MD simulations can explore their preferred orientations within the binding site to maximize favorable interactions, such as hydrogen bonds. These dynamic adjustments are crucial for achieving an optimal fit and high binding affinity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are foundational in medicinal chemistry for systematically linking a molecule's chemical structure to its biological activity. These models are essential for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

QSAR models establish a mathematical relationship between the quantitative structural features (descriptors) of a set of compounds and their measured biological activities. mdpi.com For thiophene derivatives, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.commdpi.com

These models generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. The statistical quality of these models is paramount and is assessed using parameters such as the leave-one-out cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust and predictive QSAR model typically has a q² value greater than 0.5. mdpi.com

Table of Statistical Parameters for a Sample 3D-QSAR Model

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Optimal Number of Components |

|---|---|---|---|

| CoMFA | 0.818 | 0.917 | 3 |

| CoMSIA | 0.801 | 0.897 | 3 |

Data derived from a study on thieno-pyrimidine derivatives. mdpi.com

SAR studies on thiophene-based compounds have identified several structural features that are critical for biological activity. The substitution pattern on the thiophene ring is a key determinant of potency and selectivity. For instance, SAR studies on 3-arylaminothiophenic-2-carboxylic acid derivatives as FTO inhibitors revealed that the nature and position of substituents on the aryl ring significantly impact inhibitory activity. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization

In the contemporary drug discovery landscape, the process of lead optimization is critical for transforming a promising "hit" compound into a viable drug candidate. ijpsjournal.com A significant aspect of this iterative process is the early evaluation of a compound's pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). ijpsjournal.comajol.info Computational, or in silico, methods have become indispensable tools in this phase, offering rapid and cost-effective predictions of a molecule's ADME properties, thereby accelerating the identification of candidates with favorable drug-like characteristics. beilstein-journals.org For derivatives of thiophene, including this compound, these computational screenings are vital for guiding synthetic efforts and prioritizing compounds for further preclinical development. nih.govresearchgate.net

The primary goal of in silico ADME prediction is to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetics. ijpsjournal.com This is often achieved by evaluating a compound's compliance with established empirical rules, such as Lipinski's Rule of Five, and by using various computational models to predict specific ADME parameters. ajol.infomdpi.com These models analyze the physicochemical properties of a molecule, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, to forecast its behavior within a biological system. mdpi.commdpi.com

For thiophene-based compounds, which are prevalent scaffolds in medicinal chemistry, in silico tools like SwissADME, pkCSM, and ADMETlab are frequently employed to generate these predictive profiles. ajol.infonih.govresearchgate.net These platforms provide insights into a compound's gastrointestinal absorption, ability to cross the blood-brain barrier, interaction with metabolic enzymes like cytochrome P450, and potential routes of excretion. ajol.infomdpi.com

While specific, detailed experimental or in silico ADME studies for this compound are not extensively published in publicly available literature, a predictive profile can be generated using established computational models. The data presented in the following tables are representative of the type of analysis performed during the lead optimization phase for a compound like this compound. These predictions are crucial for assessing its potential as an orally bioavailable drug and for identifying any potential pharmacokinetic liabilities that may need to be addressed through structural modification. ijpsjournal.com

This table outlines the key physicochemical properties of this compound and evaluates its compliance with Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 199.22 g/mol | ≤ 500 g/mol | Yes |

| LogP (Lipophilicity) | 1.35 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Molar Refractivity | 48.50 cm³ | 40 - 130 cm³ | Yes |

The following table details the predicted absorption, distribution, metabolism, and excretion properties for this compound. These parameters provide a deeper understanding of how the compound is expected to behave in vivo.

| ADME Parameter | Category | Predicted Outcome |

|---|---|---|

| Human Intestinal Absorption | Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Distribution | No |

| P-glycoprotein (P-gp) Substrate | Distribution | No |

| CYP1A2 Inhibitor | Metabolism | No |

| CYP2C9 Inhibitor | No | |

| CYP2C19 Inhibitor | No | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | No | |

| Total Clearance | Excretion | Moderate |

The collective in silico data suggests that this compound possesses a favorable drug-like profile. Its compliance with Lipinski's rules and predicted high intestinal absorption indicate a strong potential for oral bioavailability. ajol.info Furthermore, the predictions suggest a low likelihood of crossing the blood-brain barrier, which can be advantageous for drugs intended for peripheral targets. The compound is not predicted to be a substrate for the efflux transporter P-glycoprotein, which is beneficial for maintaining intracellular concentration. mdpi.com Critically, the analysis indicates that this compound is unlikely to inhibit major cytochrome P450 (CYP) enzymes, reducing the risk of drug-drug interactions. mdpi.com These predictive findings underscore the value of computational screening in the early stages of drug development, allowing researchers to build a strong, data-driven rationale for advancing a lead compound.

Mechanistic Studies of Bioactivity

Cellular Pathway Analysis

Research has demonstrated that specific derivatives of 3-arylaminothiophenic-2-carboxylic acid exhibit potent antiproliferative activity against cancer cell lines. nih.govmatilda.science Thiophene-containing compounds, in general, have been noted for their ability to induce cell death in various cancers. plos.orgresearchgate.net The mechanism often involves the induction of apoptosis, a form of programmed cell death. For instance, studies on other novel thiophene (B33073) derivatives have shown they can cause cytotoxicity in leukemia and lymphoma cell lines by initiating the intrinsic apoptotic pathway. plos.orgresearchgate.net This process is characterized by events such as the activation of effector caspases like caspase-3/7, which are critical for the execution phase of apoptosis. plos.org While the broader class of thiophenes shows this potential, specific derivatives of 3-arylaminothiophenic-2-carboxylic acid have been identified as having strong antiproliferative effects in AML cells. nih.gov

A key aspect of the mechanism of action for these compounds is their ability to modulate the expression of critical proteins involved in oncogenesis. The inhibition of the FTO demethylase by these derivatives leads to an increase in global m⁶A abundance in AML cells. researchgate.net This alteration in RNA methylation status subsequently affects the stability and translation of various target mRNAs.

Specifically, the derivative compound designated 12o/F97 has been shown to significantly alter the protein levels of key regulatory factors in AML cell lines. nih.govmatilda.science Treatment with this compound leads to an increase in the protein levels of Retinoic Acid Receptor Alpha (RARA) and Ankyrin Repeat And SOCS Box Containing 2 (ASB2). nih.govmatilda.science Concurrently, it causes a decrease in the expression of the MYC proto-oncogene protein. nih.govmatilda.science The downregulation of MYC and upregulation of RARA and ASB2 are crucial for inhibiting leukemia cell proliferation and promoting differentiation. nih.gov

| Compound | Target Protein | Effect on Expression Level | Cell Line |

|---|---|---|---|

| 12o/F97 | RARA | Increased | AML |

| 12o/F97 | ASB2 | Increased | AML |

| 12o/F97 | MYC | Decreased | AML |

Molecular Basis of Enzyme Inhibition and Receptor Binding

The development of 3-arylaminothiophenic-2-carboxylic acid derivatives as FTO inhibitors was achieved through a structure-based rational design approach. nih.govresearchgate.net This involved modifying a first-generation FTO inhibitor, FB23, by replacing a phenyl ring with five-membered heterocycles like thiophene to explore new chemical space and improve activity. nih.gov

The inhibitory activity of these compounds is rooted in their direct binding to the FTO enzyme. Insights into the active site interactions can be inferred from studies of the parent compound, FB23. The phenyl carboxylic acid substituent of FB23 is known to form several hydrophobic interactions within the nucleotide recognition cap of the FTO active site. nih.gov Furthermore, hydrogen bonds between the inhibitor and key amino acid residues, such as Glutamic acid 234 (Glu234) of FTO, are crucial for inhibitory activity. nih.gov The 3-arylaminothiophenic-2-carboxylic acid derivatives were designed to maintain or enhance these critical interactions, thereby achieving potent enzyme inhibition. nih.gov

The structure-activity relationship studies of this compound series highlight the importance of specific functional groups. The thiophene ring serves as a core scaffold, while the carboxylic acid group is essential for interacting with the active site, likely through the formation of hydrogen bonds and hydrophobic interactions, similar to the parent compound. nih.govnih.gov The bioisosteric replacement of a phenyl ring with the thiophene ring was a key strategy in the development of this new class of inhibitors, demonstrating that the five-membered heterocycle is well-tolerated and contributes effectively to the binding affinity. nih.gov

RNA Modification Demethylation Selectivity

A critical feature of a useful chemical probe or potential therapeutic is its selectivity for the intended target over other related enzymes. The family of AlkB homolog (ALKBH) proteins includes several members that are also Fe(II)/2-oxoglutarate-dependent dioxygenases involved in demethylation. nih.gov

Derivatives of 3-arylaminothiophenic-2-carboxylic acid have demonstrated high selectivity for FTO. Specifically, compound 12o/F97 selectively inhibits the m⁶A demethylation activity of FTO over that of ALKBH5. nih.govmatilda.science Furthermore, it shows minimal effect on the m¹A demethylation activity of ALKBH3, indicating a precise inhibitory profile. nih.govmatilda.science This selectivity is crucial as it minimizes off-target effects that could arise from the inhibition of other essential RNA demethylases. nih.gov

| Compound | Target Enzyme | Activity | Modification Target |

|---|---|---|---|

| 12o/F97 | FTO | Inhibited | m⁶A |

| 12o/F97 | ALKBH5 | Not significantly inhibited | m⁶A |

| 12o/F97 | ALKBH3 | Minimal effect | m¹A |

Specificity for m6A Demethylation by FTO

The fat mass and obesity-associated protein (FTO) is a key enzyme involved in the demethylation of N6-methyladenosine (m6A), the most abundant internal modification in mammalian mRNA. researchgate.net The dysregulation of FTO activity has been implicated in various diseases, including acute myeloid leukemia (AML), making it a significant therapeutic target. researchgate.netnih.gov

Derivatives of 3-arylaminothiophenic-2-carboxylic acid have been identified as a new class of potent FTO inhibitors. nih.gov These compounds were developed by replacing a phenyl ring in a first-generation FTO inhibitor, FB23, with five-membered heterocycles. nih.gov This structural modification led to the synthesis of compounds with strong enzymatic inhibitory activity. nih.gov

One notable derivative, compound 12o/F97 , has demonstrated potent and selective inhibition of FTO's m6A demethylase activity. nih.gov The development of such selective inhibitors is a significant advancement, as it allows for the precise targeting of FTO-mediated biological pathways. nih.govnih.gov The ability to selectively inhibit FTO is crucial for studying its specific roles in cellular processes and for developing targeted therapies with potentially fewer off-target effects. nih.govnih.gov

Differentiation from ALKBH5 and ALKBH3 Activity

A critical aspect of developing FTO inhibitors is ensuring their selectivity over other members of the AlkB family of dioxygenases, such as ALKBH5 and ALKBH3. nih.govucl.ac.uk ALKBH5 is another m6A demethylase, and distinguishing its activity from that of FTO is essential for understanding the specific biological functions of each enzyme. nih.govnih.gov ALKBH3 is primarily involved in the repair of alkylated DNA bases by demethylating N1-methyladenosine (m1A). nih.gov

Studies have shown that derivatives of 3-arylaminothiophenic-2-carboxylic acid exhibit high selectivity for FTO. Specifically, the compound 12o/F97 selectively inhibits the m6A demethylation activity of FTO over that of ALKBH5. nih.govmatilda.science Furthermore, this compound has been shown to have a minimal effect on the m1A demethylation activity of ALKBH3. nih.govmatilda.science

The table below summarizes the inhibitory selectivity of a key 3-arylaminothiophenic-2-carboxylic acid derivative.

| Compound | Target Enzyme | Activity | Selectivity Profile |

|---|---|---|---|

| 12o/F97 | FTO | Strong inhibitory activity against m6A demethylation | Demonstrates high selectivity for FTO. It effectively inhibits FTO while having minimal impact on the demethylation activities of ALKBH5 and ALKBH3. |

| 12o/F97 | ALKBH5 | Significantly less inhibition of m6A demethylation compared to FTO | |

| 12o/F97 | ALKBH3 | Minimal effect on m1A demethylation |

This selectivity is crucial as it allows for the precise investigation of FTO's role in various biological processes, independent of other AlkB family members. nih.gov The ability to differentiate between the activities of FTO and ALKBH5 is particularly important for dissecting their respective contributions to m6A-mediated epigenetic regulation. nih.gov

Emerging Research Directions and Future Perspectives

Development of 3-(Acetylamino)thiophene-2-carboxylic Acid as a Chemical Probe

The development of chemical probes is a critical endeavor in chemical biology, enabling the interrogation of complex biological systems. A chemical probe is a small molecule that interacts with a specific protein target, allowing for the study of that target's function in a cellular or organismal context. While this compound has not yet been explicitly developed as a chemical probe, its structure presents a viable scaffold for such an application.

Future research could focus on modifying the core structure to incorporate reporter tags, such as fluorophores or biotin, or photo-activatable cross-linking groups. These modifications would allow for the visualization of target engagement and the identification of binding partners within a cell. The inherent reactivity of the carboxylic acid and the potential for substitution on the thiophene (B33073) ring provide synthetic handles for the attachment of these functionalities. The exploration of this compound as a chemical probe would first necessitate the identification of a specific biological target, a journey that could commence with broad screening assays.

Integration into Fragment-Based Drug Discovery (FBDD) Programs

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. This approach involves screening libraries of low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. The structural information gleaned from these initial interactions then guides the elaboration of the fragment into a more potent, drug-like molecule.

This compound, with a molecular weight of 185.2 g/mol , fits the profile of a typical fragment. Its thiophene core is a common motif in many known drugs, and the acetylamino and carboxylic acid groups provide hydrogen bonding capabilities that can facilitate initial binding interactions with a protein target. Future FBDD campaigns could include this compound in their screening libraries to identify novel starting points for inhibitors of various enzyme classes or receptors.

Table 1: Physicochemical Properties Relevant to FBDD

| Property | Value | Significance in FBDD |

|---|---|---|

| Molecular Weight | 185.2 g/mol | Falls within the typical range for fragments (<300 Da). |

| Hydrogen Bond Donors | 2 | Provides potential for specific interactions with protein targets. |

| Hydrogen Bond Acceptors | 3 | Offers additional points for target binding. |

Rational Design of Next-Generation Derivatives with Enhanced Bioactivity

The core structure of this compound serves as a versatile template for the rational design of new derivatives with tailored biological activities. The principles of medicinal chemistry can be applied to systematically modify the compound to optimize its interaction with a specific biological target, once identified.

Key strategies for derivatization could include:

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

Substitution on the Thiophene Ring: The vacant positions on the thiophene ring are amenable to substitution, allowing for the introduction of various functional groups to probe the steric and electronic requirements of a target's binding site.

This rational design approach, guided by computational modeling and structure-activity relationship (SAR) studies, holds the potential to transform this simple starting material into potent and selective therapeutic agents.

Applications in Materials Science Research (e.g., optoelectronic properties in derivatives)

Thiophene-based polymers are renowned for their applications in materials science, particularly in the field of organic electronics, owing to their favorable optoelectronic properties. The conjugated π-system of the thiophene ring facilitates charge transport, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While research into the material science applications of this compound is still in its infancy, its derivatives could be designed as monomers for polymerization. The presence of the carboxylic acid and amino groups provides handles for creating a variety of polymeric structures, including polyamides and polyesters. The electronic properties of the resulting polymers could be fine-tuned by the introduction of electron-donating or electron-withdrawing groups onto the thiophene ring. Future studies in this area would involve the synthesis and characterization of these novel polymers to assess their potential in electronic devices.

Investigation of Broader Biological Activities and Targets

The biological activities of this compound are not yet well-defined in the scientific literature. However, the broader class of thiophene derivatives has been shown to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. google.com This suggests that this compound and its derivatives may also possess interesting biological activities waiting to be discovered.

Future research should involve comprehensive screening of this compound and a library of its derivatives against a diverse panel of biological targets. High-throughput screening (HTS) campaigns could be employed to identify potential activities against various enzymes, receptors, and ion channels. The identification of a specific biological target would be a crucial first step in elucidating the compound's mechanism of action and its potential therapeutic applications.

Advanced Analytical Techniques for Characterization of Complex Derivatives

As the synthesis of more complex derivatives of this compound is undertaken, the use of advanced analytical techniques for their characterization will be paramount. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will be essential for confirming the chemical structure of new compounds.

For more complex derivatives, such as polymers or bioconjugates, more specialized techniques may be required:

2D NMR techniques (e.g., COSY, HSQC, HMBC): To elucidate the intricate connectivity of atoms in complex molecules.

High-Resolution Mass Spectrometry (HRMS): To determine the precise elemental composition of novel compounds.

X-ray Crystallography: To determine the three-dimensional structure of crystalline derivatives, providing invaluable insights into their conformation and intermolecular interactions.

Gel Permeation Chromatography (GPC): For the characterization of the molecular weight and polydispersity of polymeric derivatives.

The application of these advanced analytical methods will be crucial for ensuring the quality and purity of newly synthesized derivatives and for establishing a clear understanding of their structure-property relationships.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。